molecular formula C7H10F2O3 B6588950 2-(3,3-difluorocyclopentyl)-2-hydroxyacetic acid CAS No. 2154029-10-2

2-(3,3-difluorocyclopentyl)-2-hydroxyacetic acid

Cat. No.: B6588950
CAS No.: 2154029-10-2
M. Wt: 180.15 g/mol
InChI Key: GMTYIWLIXBKIDY-UHFFFAOYSA-N
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Description

2-(3,3-difluorocyclopentyl)-2-hydroxyacetic acid is a chemical compound with the molecular formula C7H10F2O3 It is characterized by the presence of a difluorocyclopentyl group attached to a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-difluorocyclopentyl)-2-hydroxyacetic acid typically involves the introduction of the difluorocyclopentyl group onto a suitable precursor, followed by the formation of the hydroxyacetic acid moiety. One common method involves the reaction of 3,3-difluorocyclopentene with a suitable nucleophile, followed by oxidation to introduce the hydroxy group. The reaction conditions often require the use of strong bases and oxidizing agents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-difluorocyclopentyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The difluorocyclopentyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

2-(3,3-difluorocyclopentyl)-2-hydroxyacetic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of fluorinated groups on biological systems.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(3,3-difluorocyclopentyl)-2-hydroxyacetic acid exerts its effects involves interactions with specific molecular targets. The difluorocyclopentyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The hydroxyacetic acid moiety can participate in hydrogen bonding and other interactions that modulate the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3,3-difluorocyclopentyl)acetic acid: Lacks the hydroxy group, which can affect its reactivity and applications.

    2-(3,3-difluorocyclopentyl)propanoic acid: Contains an additional carbon in the acid moiety, leading to different chemical properties.

Uniqueness

2-(3,3-difluorocyclopentyl)-2-hydroxyacetic acid is unique due to the presence of both the difluorocyclopentyl group and the hydroxyacetic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

2154029-10-2

Molecular Formula

C7H10F2O3

Molecular Weight

180.15 g/mol

IUPAC Name

2-(3,3-difluorocyclopentyl)-2-hydroxyacetic acid

InChI

InChI=1S/C7H10F2O3/c8-7(9)2-1-4(3-7)5(10)6(11)12/h4-5,10H,1-3H2,(H,11,12)

InChI Key

GMTYIWLIXBKIDY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1C(C(=O)O)O)(F)F

Purity

95

Origin of Product

United States

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